Sterigmatocystin (CAS 10048-13-2) is a highly specific polyketide mycotoxin produced by Aspergillus species, functioning as the penultimate biosynthetic precursor to the highly regulated aflatoxins (e.g., Aflatoxin B1). In commercial and research procurement, high-purity sterigmatocystin is primarily sourced as an analytical reference standard for LC-MS/MS food safety workflows and as a targeted enzymatic substrate for fungal genetics [1]. Unlike terminal mycotoxins, its distinct position in the biosynthetic pathway and its differentiated toxicological profile make it an indispensable baseline material for both regulatory compliance testing and mycotoxin inhibition research[2].
Substituting sterigmatocystin with its downstream analog Aflatoxin B1 (AFB1) or its immediate product O-methylsterigmatocystin (OMST) critically compromises both analytical and biosynthetic workflows. In mass spectrometry, sterigmatocystin exhibits distinct retention times and m/z transitions that cannot be calibrated using AFB1 or crude Aspergillus extracts, leading to immediate failure in ISO-accredited food safety screens [1]. In genetic and biosynthetic research, sterigmatocystin is the exclusive substrate for the aflP (omtA)-encoded O-methyltransferase; substituting it with OMST entirely bypasses this enzymatic step, rendering gene-cluster knockout studies and targeted inhibitor screening invalid [2].
Sterigmatocystin serves as the strict, obligate substrate for the aflP (omtA) gene product (O-methyltransferase A) in the aflatoxin pathway. When evaluating fungal mutants, feeding sterigmatocystin accurately measures aflP enzymatic conversion, whereas utilizing the downstream O-methylsterigmatocystin (OMST) bypasses this step entirely [1].
| Evidence Dimension | Substrate compatibility for aflP (omtA) enzyme activity |
| Target Compound Data | Sterigmatocystin (STC): Converted to OMST (measures aflP activity) |
| Comparator Or Baseline | O-methylsterigmatocystin (OMST): Bypasses aflP conversion step |
| Quantified Difference | 100% divergence in pathway engagement (STC isolates aflP function; OMST cannot) |
| Conditions | Aspergillus mutant feeding assays evaluating aflatoxin gene cluster expression |
Procurement of pure sterigmatocystin is mandatory for researchers developing specific inhibitors targeting the penultimate step of aflatoxin biosynthesis.
For regulatory food testing, high-purity sterigmatocystin standards are required to overcome matrix suppression in complex samples like peanuts and grains. Utilizing pure sterigmatocystin yields quantitative recoveries of 80–110% with a relative standard deviation (RSD) below 10%, achieving strict linearity across 0.15 to 500 ng/mL [1]. Uncalibrated crude mycotoxin extracts fail to meet these stringent limits of quantification (LOQs) due to overlapping isobaric interferences and unpredictable ionization suppression.
| Evidence Dimension | LC-MS/MS quantitative recovery in high-lipid matrices |
| Target Compound Data | Pure Sterigmatocystin Standard: 80–110% recovery (RSD < 10%) |
| Comparator Or Baseline | Crude Mycotoxin Extracts: Variable recovery failing ISO/IEC LOQ thresholds |
| Quantified Difference | Pure standard guarantees regulatory-compliant linearity (0.15–500 ng/mL); crude extracts do not |
| Conditions | Agilent 6460 Triple Quadrupole LC/MS/MS with QuEChERS extraction in peanut matrix |
Commercial testing laboratories must procure certified pure sterigmatocystin to maintain accreditation and ensure accurate limits of detection in agricultural exports.
While sterigmatocystin shares the genotoxic and carcinogenic mechanisms of Aflatoxin B1 (AFB1), it exhibits a significantly lower acute toxicity profile. The oral LD50 of sterigmatocystin in Wistar rats is 120–166 mg/kg, compared to the highly lethal 1–18 mg/kg range for AFB1 [1]. This ~10-fold reduction in acute lethality allows researchers to administer higher doses in comet assays to study DNA damage without the confounding effects of immediate, severe cytotoxicity and mortality observed with AFB1 [1].
| Evidence Dimension | Acute oral toxicity (LD50) in Wistar rats |
| Target Compound Data | Sterigmatocystin: 120–166 mg/kg |
| Comparator Or Baseline | Aflatoxin B1 (AFB1): 1–18 mg/kg |
| Quantified Difference | ~10-fold lower acute toxicity for Sterigmatocystin |
| Conditions | In vivo oral administration in Wistar rats for genotoxicity and comet assay evaluation |
Toxicologists procure sterigmatocystin to cleanly isolate and study mycotoxin-induced genotoxicity without premature animal mortality confounding the assay results.
Driven by the strict LC-MS/MS recovery data (80–110% recovery, RSD <10%), high-purity sterigmatocystin is the required analytical standard for quantifying mycotoxin contamination in complex, high-lipid matrices like peanuts, grains, and coffee. It ensures compliance with international maximum residue limits (MRLs) where crude extracts would fail due to matrix suppression [1].
Because sterigmatocystin is the specific, obligate substrate for the aflP (omtA) encoded O-methyltransferase, it is actively procured by geneticists studying Aspergillus secondary metabolism. It allows for the precise measurement of enzymatic conversion to OMST, making it indispensable for evaluating gene knockouts or screening novel anti-mycotoxigenic compounds [2].
Leveraging its ~10-fold lower acute toxicity (LD50 120–166 mg/kg) compared to Aflatoxin B1, sterigmatocystin is a highly effective model compound for in vivo comet assays and micronucleus tests. It enables toxicologists to study severe DNA damage and carcinogenic pathways at higher dosages without the confounding variable of rapid acute hepatotoxicity and mortality [3].
Acute Toxic;Health Hazard